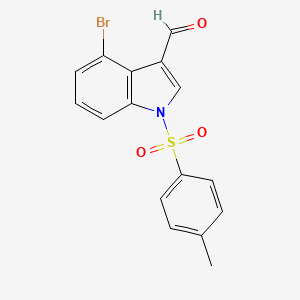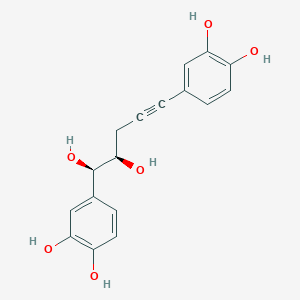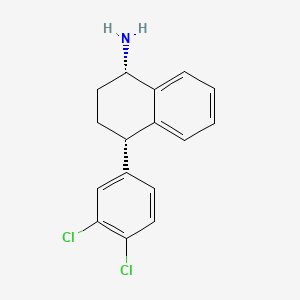
4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis . This compound is characterized by the presence of a bromine atom at the 4th position, a tosyl group at the 1st position, and a carboxaldehyde group at the 3rd position of the indole ring.
Preparation Methods
The synthesis of 4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-tosyl-1H-indole-3-carboxaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxaldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Pharmaceuticals: It is utilized in the development of new drugs and pharmaceutical intermediates.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine, tosyl, and carboxaldehyde groups allows the compound to engage in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors . These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives, such as:
- 4-Bromoindole-3-carboxaldehyde
- Indole-4-boronic acid
- 4-Bromo-1-methyl-1H-indole
- 1-Benzyl-4-bromo-indole
- 1-(4-Bromo-1H-indol-3-yl)ethanone
These compounds share structural similarities but differ in their functional groups and positions of substitution, which can lead to variations in their chemical reactivity and biological activities . The unique combination of the bromine, tosyl, and carboxaldehyde groups in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
181271-32-9 |
|---|---|
Molecular Formula |
C16H12BrNO3S |
Molecular Weight |
378 |
Synonyms |
4-bromo-1-tosyl-1H-indole-3-carbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)
